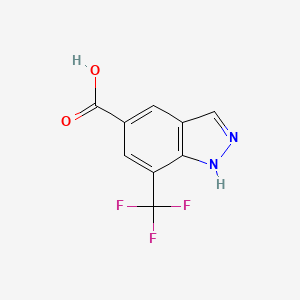
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid
Descripción general
Descripción
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, also known as TFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. TFMI is a heterocyclic compound that contains both nitrogen and fluorine atoms, making it an attractive candidate for drug design.
Mecanismo De Acción
The mechanism of action of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in disease progression. For example, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has also been shown to inhibit the activity of certain kinases that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been found to have antioxidant properties. It has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under various conditions, making it a useful compound for long-term storage. However, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has some limitations for lab experiments. It is a relatively new compound, and its full range of properties and effects are not yet fully understood. Additionally, it can be expensive to synthesize, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid. One area of research is the development of new synthetic methods for 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid that are more efficient and cost-effective. Another area of research is the identification of new targets for 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, which could expand its potential applications in drug discovery. Additionally, further studies are needed to fully understand the mechanism of action of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid and its effects on various diseases. Finally, the potential toxicity of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid needs to be assessed to ensure its safety for use in humans.
Conclusion
In conclusion, 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid is a promising compound with potential applications in drug discovery. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and effects of 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid, but it has the potential to be a valuable tool in the fight against cancer, inflammation, and other diseases.
Aplicaciones Científicas De Investigación
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been studied extensively in the field of drug discovery due to its potential therapeutic applications. It has been shown to exhibit activity against various diseases, including cancer and inflammation. 7-(trifluoromethyl)-1H-indazole-5-carboxylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
7-(trifluoromethyl)-1H-indazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)6-2-4(8(15)16)1-5-3-13-14-7(5)6/h1-3H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTKFZONKRNVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601233581 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1374258-45-3 | |
| Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374258-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(Trifluoromethyl)-1H-indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601233581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3321613.png)
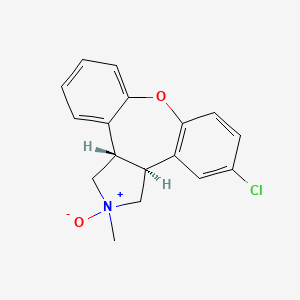
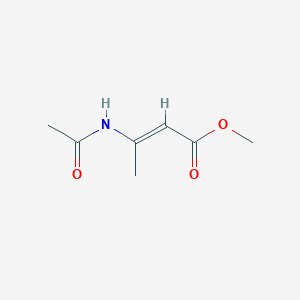
![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)
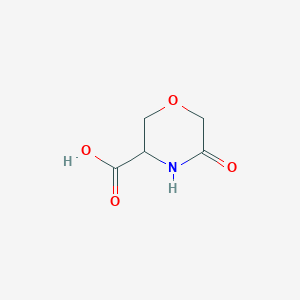
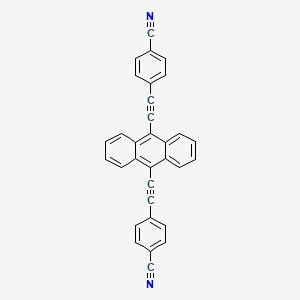
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)
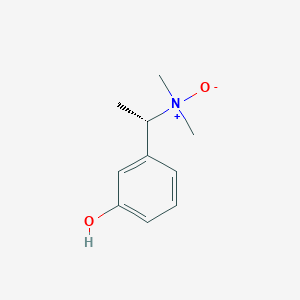
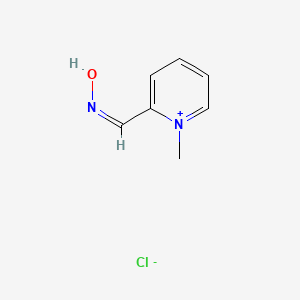

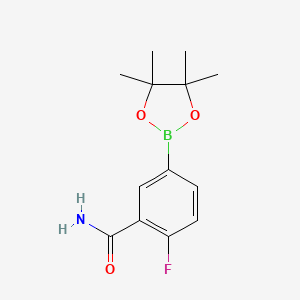
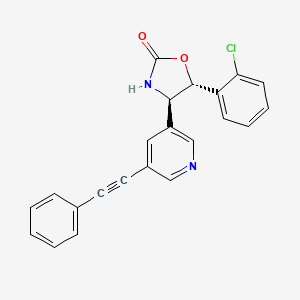
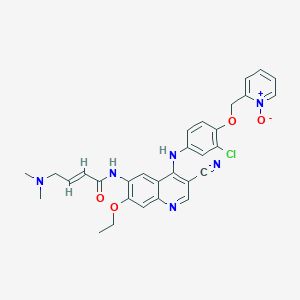
![3-Oxaspiro[5.5]undecan-9-amine](/img/structure/B3321724.png)